molecular formula C9H11IN2O2 B14923171 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923171
M. Wt: 306.10 g/mol
InChI Key: DIVOGDLXNQRGBS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H11IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The iodination of the pyrazole ring is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, yielding 1-cyclopentyl-3-iodo-1H-pyrazole. This reaction is critical for simplifying the scaffold while retaining the iodine substituent for further functionalization.

Reaction Conditions Products Yield Mechanistic Notes References
Heating at 150°C in DMSO1-Cyclopentyl-3-iodo-1H-pyrazole + CO₂75-80%Radical-mediated pathway via CO₂ release
Cu(I) catalysis in DMF, 120°CSame as above85%Metal-assisted decarboxylation

Key Insight : The decarboxylation mechanism involves homolytic cleavage of the C–COOH bond, generating a pyrazole radical intermediate that abstracts hydrogen to form the final product .

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 3 serves as an excellent leaving group in cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups.

Reagents/Conditions Products Yield Catalyst System References
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (5:1), 100°C3-Aryl-1-cyclopentyl-1H-pyrazole-4-carboxylic acid60-90%Pd(0)/Ligand system

Example : Reaction with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (85% yield) .

Buchwald-Hartwig Amination

Iodine displacement with amines under palladium catalysis produces 3-amino derivatives.

Reagents/Conditions Products Yield Catalyst References
Pd(OAc)₂, XantPhos, Cs₂CO₃, Toluene, 110°C3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid70-75%Pd(II)/XantPhos system

Functional Group Transformations of the Carboxylic Acid

The carboxylic acid undergoes classical derivatization reactions to form esters, amides, and acyl chlorides.

Reaction Type Reagents/Conditions Products Yield Applications References
EsterificationSOCl₂, followed by ROH (e.g., MeOH)Methyl 1-cyclopentyl-3-iodo-1H-pyrazole-4-carboxylate90%Prodrug synthesis
Amide FormationHATU, DIPEA, RNH₂ in DMF1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxamide80-85%Bioactive molecule design
ReductionLiAlH₄, THF, 0°C → RT4-(Hydroxymethyl)-1-cyclopentyl-3-iodo-1H-pyrazole65%Alcohol intermediate

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution, though the electron-withdrawing carboxylic acid and iodine substituents direct incoming electrophiles to specific positions.

Reaction Reagents/Conditions Products Yield Regioselectivity References
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-1-cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid50%Position 5 (meta to COOH)
SulfonationSO₃/H₂SO₄, 50°C5-Sulfo-1-cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid45%Same as nitration

Note : The carboxylic acid group deactivates the ring, limiting EAS reactivity compared to unsubstituted pyrazoles.

Metal-Halogen Exchange Reactions

The iodine atom participates in halogen-metal exchanges, enabling the introduction of organometallic reagents.

Reagents/Conditions Products Yield Applications References
i-PrMgCl, THF, -78°C3-MgCl-1-cyclopentyl-1H-pyrazole-4-carboxylic acidN/AIntermediate for C–C bonds
Subsequent reaction with R-X3-Alkyl/aryl-1-cyclopentyl-1H-pyrazole-4-carboxylic acid60-70%Functionalized derivatives

Biological Activity and Further Derivatization

While beyond pure chemical reactivity, the compound’s bioactivity is linked to its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and kinases . Derivatives synthesized via the above reactions show enhanced binding affinities in medicinal chemistry studies.

Scientific Research Applications

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H11IN2O2
  • Molar Mass : 306.1 g/mol
  • Density : 2.06 g/cm³ (predicted)
  • pKa : 2.53 (predicted)
  • CAS Number : 2171317-34-1

The compound features a five-membered pyrazole ring with an iodine atom at the 3-position and a cyclopentyl group attached to one nitrogen atom. The carboxylic acid group at the 4-position enhances its solubility and potential interactions with biological targets .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, modulating biological pathways relevant to disease processes. For instance, studies have indicated its potential as an inhibitor of tubulin polymerization, which is crucial in cancer cell proliferation .
  • Receptor Binding : It acts as a receptor ligand, influencing cellular signaling pathways. Interaction studies have demonstrated that it can bind to specific receptors, potentially leading to anti-inflammatory and anticancer effects .

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound's IC50 values indicate significant potency in inhibiting cell growth .
Cell LineIC50 Value (µM)Mechanism
MCF-71.0Tubulin polymerization inhibition
HCT1160.92Induction of apoptosis

The compound's ability to induce apoptosis in cancer cells has been linked to increased caspase activity, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research suggests that it can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human cancer cell lines revealed promising results. The compound was tested in both MCF-7 and HCT116 cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of the compound. It was found to inhibit tubulin polymerization effectively, with IC50 values comparable to established anticancer agents like vinblastine and paclitaxel. This suggests a potential role for the compound as a lead structure in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation, iodination, and hydrolysis steps. For example:

Cyclocondensation : React cyclopentyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a catalyst like DMF-DMA to form the pyrazole core .

Iodination : Introduce iodine at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Regioselectivity can be influenced by steric and electronic factors of substituents .

Hydrolysis : Convert the ester group to a carboxylic acid via basic hydrolysis (e.g., NaOH/EtOH) followed by acidification .
Key Considerations : Monitor reaction progress with TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm cyclopentyl/iodo group integration. For example, the carboxylic proton is typically absent due to exchange broadening .
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C9_9H12_{12}IN2_2O2_2: expected m/z 323.99) .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Pyrazole carboxylic acids are generally soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjust pH with NaOH for aqueous solubility .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid strong oxidizers, as decomposition may release iodine vapors or carbon oxides .

Advanced Research Questions

Q. What are the challenges in achieving regioselective iodination during synthesis?

Methodological Answer: Regioselectivity depends on:

  • Directing Groups : Electron-donating groups (e.g., cyclopentyl) at the 1-position can direct iodination to the 3-position via steric and electronic effects .
  • Reaction Conditions : Use of Lewis acids (e.g., BF3_3) or iodine sources (NIS vs. I2_2) impacts yield. For example, NIS in acetonitrile at 0°C minimizes side reactions .
  • Validation : Compare 1H^1H NMR shifts of intermediates to confirm regiochemistry .

Q. How can computational methods predict reactivity or binding properties?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the iodine atom’s electron-withdrawing effect increases electrophilicity at the 4-position .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Similar pyrazole derivatives show affinity for kinase domains .
  • QSPR Models : Correlate substituent effects (e.g., cyclopentyl’s hydrophobicity) with logP values to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves : Test compound efficacy across a concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Meta-Analysis : Cross-reference datasets from multiple studies. For example, discrepancies in IC50_{50} values may arise from varying cell lines or assay protocols .

Q. How is crystallographic data utilized to confirm molecular structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-I bond ≈ 2.09 Å) and dihedral angles. For analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, crystallography confirmed planar pyrazole rings and hydrogen-bonding networks .
  • Powder XRD : Assesses phase purity and polymorphism, critical for reproducibility in biological assays .

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

1-cyclopentyl-3-iodopyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11IN2O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)

InChI Key

DIVOGDLXNQRGBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)I)C(=O)O

Origin of Product

United States

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